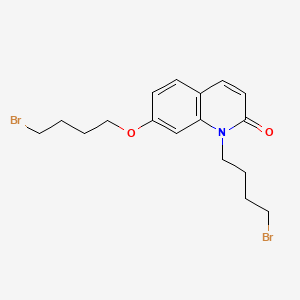
N-(4-Bromobutyl)-7-(4-bromobutoxy)-quinoline-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-Bromobutyl)-7-(4-bromobutoxy)-quinoline-2(1H)-one” is a chemical compound with the molecular formula C17H21Br2NO2 and a molecular weight of 431.168 . It is used in the field of organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C17H21Br2NO2 . The compound contains bromine, carbon, hydrogen, nitrogen, and oxygen atoms. Unfortunately, a detailed structural analysis is not available in the retrieved resources.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Research on N-(4-Bromobutyl)-7-(4-bromobutoxy)-quinoline-2(1H)-one has explored its synthesis and characterization. Ivanova et al. (2011) demonstrated that 3-Polyfluoroalkyl-1,2-dihydroquinoxalin-2-ones, which are structurally related to the target compound, can be synthesized through reactions involving 4-bromobutyl acetate (Ivanova, Khudina, Burgart, & Saloutin, 2011). Additionally, Klásek et al. (2002) described the synthesis of 3-thiocyanato-1H,3H-quinoline-2,4-diones, again showcasing methods relevant to the synthesis of similar quinoline derivatives (Klásek, Polis, Mrkvička, & Košmrlj, 2002).
Corrosion Inhibition
- A study by Tazouti et al. (2021) investigated the effect of hydrocarbon chain length for acid corrosion inhibition of mild steel by 8-(n-bromo-R-alkoxy) quinoline derivatives. The research found that these compounds, including an analog of the target compound, acted as anodic-type inhibitors and showed promising results in corrosion prevention (Tazouti, Errahmany, Rbaa, Galai, Rouifi, Touir, Zarrouk, Kaya, Touhami, Ibrahimi, & Erkan, 2021).
Glycosidic Linkage Formation
- Research on the selective formation of glycosidic linkages of N-unsubstituted 4-hydroxyquinolin-2(1H)-ones by Kimmel, Kafka, & Košmrlj (2010) has relevance in understanding the chemical behavior of similar quinoline derivatives. This study provides insights into the chemical reactions and potential applications of quinoline-based compounds in various domains (Kimmel, Kafka, & Košmrlj, 2010).
Antimalarial Activity
- A study by Rice (1976) on the synthesis and phototoxicity of alpha-dibutylaminomethylbenzo[h]quinoline-4-methanols, which are structurally related to N-(4-Bromobutyl)-7-(4-bromobutoxy)-quinoline-2(1H)-one, revealed significant antimalarial activity against Plasmodium berghei in mice. This indicates potential biological applications for similar quinoline derivatives (Rice, 1976).
Electrochemical and Photocatalytic Properties
- Lei Li et al. (2020) investigated octamolybdate complexes constructed from a quinoline–imidazole–monoamide ligand, demonstrating the electrocatalytic and photocatalytic properties of these compounds. This research could be pertinent for applications involving N-(4-Bromobutyl)-7-(4-bromobutoxy)-quinoline-2(1H)-one in energy conversion and environmental remediation (Lei Li, Wang, Xu, Chang, Liu, Lin, & Wang, 2020).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-(4-bromobutoxy)-1-(4-bromobutyl)quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21Br2NO2/c18-9-1-3-11-20-16-13-15(22-12-4-2-10-19)7-5-14(16)6-8-17(20)21/h5-8,13H,1-4,9-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWILAFYJFYBCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)N2CCCCBr)OCCCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Br2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696204 |
Source


|
| Record name | 7-(4-Bromobutoxy)-1-(4-bromobutyl)quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Bromobutyl)-7-(4-bromobutoxy)-quinoline-2(1H)-one | |
CAS RN |
1076199-56-8 |
Source


|
| Record name | 7-(4-Bromobutoxy)-1-(4-bromobutyl)quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-Dimethoxy[7-13C]-benzaldehyde](/img/structure/B562361.png)
![3,4-Dimethoxy[7-13C]-benzyl Alcohol](/img/structure/B562362.png)
![Methyl 3,4-Dimethoxy[7-13C]-benzoate](/img/structure/B562363.png)
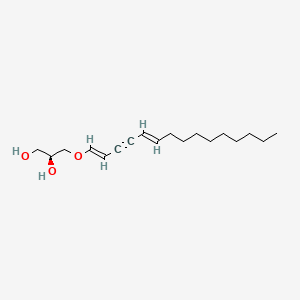
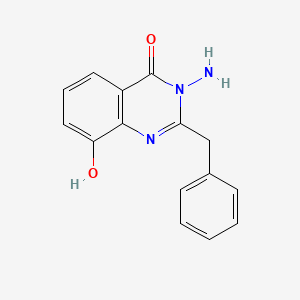
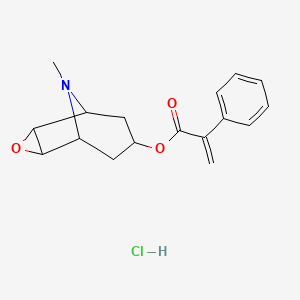
![2-Thiophenecarboxylic acid,4-nitro-5-[2-(1-phenylethylidene)hydrazinyl]-](/img/structure/B562371.png)
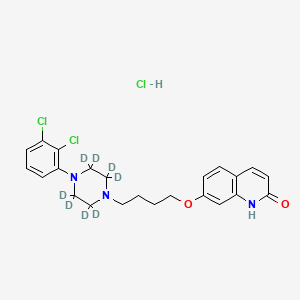
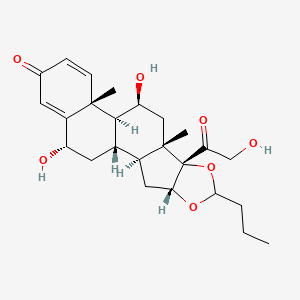
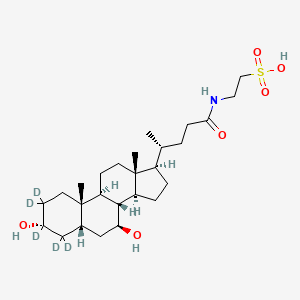
acetyl chloride](/img/structure/B562378.png)
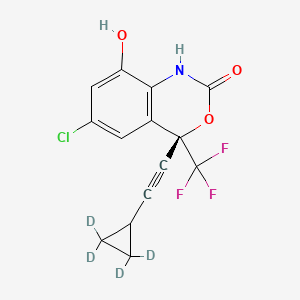
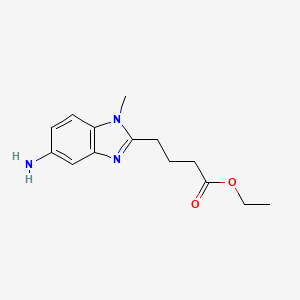
![N,N-Diisopropyl-d14-3-[(5-methoxycarbonyl)-2-hydroxy)phenyl]-3-phenyl-propylamine](/img/structure/B562383.png)